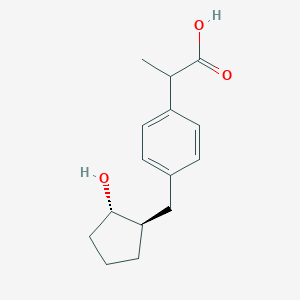

rac trans-Loxoprofen Alcohol

Vue d'ensemble

Description

rac trans-Loxoprofen Alcohol is a monocarboxylic acid derived from propionic acid. It is characterized by the substitution of one hydrogen at position 2 with a 4-[(2-hydroxycyclopentyl)methyl]phenyl group.

Applications De Recherche Scientifique

rac trans-Loxoprofen Alcohol has several scientific research applications:

Chemistry: Used as a reference compound in the study of stereochemistry and reaction mechanisms.

Biology: Investigated for its role in metabolic pathways and as a metabolite of loxoprofen.

Medicine: Studied for its anti-inflammatory, analgesic, and antipyretic properties.

Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical synthesis.

Mécanisme D'action

Target of Action

It is known that loxoprofen, the parent compound of rac trans-loxoprofen alcohol, is a non-steroidal anti-inflammatory drug (nsaid) that acts as a cyclooxygenase (cox) inhibitor . COX is an enzyme essential for the synthesis of inflammatory prostaglandins .

Mode of Action

Loxoprofen is a prodrug that is reduced to its active metabolite, the trans-alcohol form, by carbonyl reductase enzymes in the liver . This active metabolite then inhibits the COX enzyme, reducing the production of inflammatory prostaglandins .

Biochemical Pathways

The inhibition of COX by Loxoprofen’s active metabolite reduces the synthesis of inflammatory prostaglandins, affecting the inflammatory response .

Pharmacokinetics

A study on loxoprofen overdose provides some insights into its pharmacokinetics . The apparent terminal elimination half-life of Loxoprofen was found to be in the range of 6–12 hours, which is several times longer than the reported normal value . This suggests nonlinearity of Loxoprofen pharmacokinetics over a large dose range . The reasons for the delayed eliminations from plasma of Loxoprofen and its trans-alcohol metabolite are uncertain, but slight renal impairment developed on the second and third hospital days and could be a causal factor .

Result of Action

The inhibition of COX by Loxoprofen’s active metabolite reduces the synthesis of inflammatory prostaglandins, leading to a reduction in inflammation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of rac trans-Loxoprofen Alcohol involves several steps. One common method includes the reaction of 4-bromomethylphenylpropanoic acid with a cyclopentyl derivative under specific conditions to achieve the desired stereochemistry . The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

rac trans-Loxoprofen Alcohol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carboxylic acid group yields an alcohol .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.

Naproxen: Known for its longer duration of action compared to other NSAIDs.

Ketoprofen: Similar in structure and function, used for its anti-inflammatory effects.

Uniqueness

rac trans-Loxoprofen Alcohol is unique due to its specific stereochemistry and its role as the active metabolite of loxoprofen. This stereochemistry is crucial for its biological activity and effectiveness as an NSAID .

Activité Biologique

Rac trans-Loxoprofen Alcohol is a significant metabolite of loxoprofen, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article delves into its mechanisms of action, pharmacokinetics, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the chemical formula C₁₅H₂₀O₃. It is a chiral compound that exists as a racemic mixture, which is important in pharmacological studies due to its stereochemical implications on biological activity.

Inhibition of Cyclooxygenase (COX) : this compound functions primarily by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition reduces the synthesis of prostaglandins, which are mediators of pain and inflammation. The compound is metabolized from loxoprofen through carbonyl reductase enzymes in the liver, converting it into its active form, which significantly enhances its anti-inflammatory effects.

Pharmacokinetics

The pharmacokinetic profile of this compound differs from that of loxoprofen. Studies indicate that after oral administration, it reaches maximum plasma concentration rapidly, typically within one hour. Its half-life and distribution in tissues have been explored through various analytical methods such as LC-MS/MS, demonstrating its effective absorption and metabolism .

Biological Activity

This compound exhibits several notable biological activities:

- Anti-inflammatory Effects : It has been shown to significantly reduce inflammation in various models. For instance, it enhances intestinal barrier function and alleviates pain associated with inflammatory conditions.

- Analgesic Properties : Clinical studies have demonstrated its effectiveness in relieving headaches and other pain types related to inflammatory processes .

Case Studies

- Toxicokinetics in Pregnant Rats : A study established a sensitive LC-MS/MS method for analyzing trans-loxoprofen alcohol concentrations in plasma and tissues of pregnant rats. The results indicated good linearity and precision, allowing for detailed assessments of tissue distribution and potential fetal exposure .

- Efficacy in Hangover Relief : A randomized controlled trial evaluated loxoprofen sodium (the parent compound) for alleviating hangover symptoms. While it effectively reduced headache severity compared to placebo, it did not significantly alleviate general fatigue or nausea, highlighting the selective efficacy of loxoprofen-related compounds .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Maximum Plasma Concentration | < 1 hour |

| Half-life | Variable (dependent on individual metabolism) |

| Bioavailability | High |

Table 2: Analysis Results from Toxicokinetics Study

| Tissue Type | Concentration (ng/mL) | Recovery (%) |

|---|---|---|

| Plasma | 5000 | 89.08 |

| Liver | 3000 | 93.5 |

| Kidney | 2500 | 93.7 |

Propriétés

IUPAC Name |

2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13-14,16H,2-4,9H2,1H3,(H,17,18)/t10?,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAHPWSYJFYMRX-ADSMYIAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)CC2CCCC2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=C(C=C1)C[C@H]2CCC[C@@H]2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50522065 | |

| Record name | 2-(4-{[(1R,2S)-2-Hydroxycyclopentyl]methyl}phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50522065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371753-19-4 | |

| Record name | 2-(4-{[(1R,2S)-2-Hydroxycyclopentyl]methyl}phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50522065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.